Cas no 2034343-70-7 (N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide)

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a specialized organic compound featuring a benzothiadiazole core linked to a phenylpyrimidine moiety via an ethyl carboxamide bridge. This structure imparts unique electronic and photophysical properties, making it valuable in materials science and optoelectronic applications. The benzothiadiazole unit enhances electron-accepting capabilities, while the phenylpyrimidine group contributes to structural stability and π-conjugation. Such characteristics are advantageous in the design of organic semiconductors, fluorescent probes, or photovoltaic materials. The compound's well-defined molecular architecture allows for precise tuning of optical and electronic behavior, supporting its use in advanced research and high-performance functional materials.
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide structure
2034343-70-7 structure
Product name:N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
CAS No:2034343-70-7
MF:C19H15N5OS
MW:361.4203
CID:5349367

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
    • N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
    • Inchi: 1S/C19H15N5OS/c25-19(15-6-7-16-17(10-15)24-26-23-16)20-9-8-13-11-21-18(22-12-13)14-4-2-1-3-5-14/h1-7,10-12H,8-9H2,(H,20,25)
    • InChI Key: WCZKNKSLSOFDTH-UHFFFAOYSA-N
    • SMILES: S1N=C2C([H])=C([H])C(=C([H])C2=N1)C(N([H])C([H])([H])C([H])([H])C1=C([H])N=C(C2C([H])=C([H])C([H])=C([H])C=2[H])N=C1[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 465
  • XLogP3: 3
  • Topological Polar Surface Area: 109

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6284-0482-1mg
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-70-7
1mg
$54.0 2023-09-09
Life Chemicals
F6284-0482-75mg
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-70-7
75mg
$208.0 2023-09-09
Life Chemicals
F6284-0482-10μmol
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-70-7
10μmol
$69.0 2023-09-09
Life Chemicals
F6284-0482-5μmol
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-70-7
5μmol
$63.0 2023-09-09
Life Chemicals
F6284-0482-2mg
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-70-7
2mg
$59.0 2023-09-09
Life Chemicals
F6284-0482-50mg
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-70-7
50mg
$160.0 2023-09-09
Life Chemicals
F6284-0482-2μmol
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-70-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6284-0482-100mg
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-70-7
100mg
$248.0 2023-09-09
Life Chemicals
F6284-0482-40mg
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-70-7
40mg
$140.0 2023-09-09
Life Chemicals
F6284-0482-4mg
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-70-7
4mg
$66.0 2023-09-09

Additional information on N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034343-70-7): A Comprehensive Overview

N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034343-70-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.

Chemical Structure and Properties

The chemical structure of N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is defined by its complex molecular framework. The compound consists of a benzothiadiazole core linked to a phenylpyrimidine moiety through an ethylene bridge. The benzothiadiazole ring system is known for its electron-withdrawing properties and ability to form stable complexes with various metal ions. The phenylpyrimidine moiety, on the other hand, contributes to the compound's aromaticity and potential for hydrogen bonding interactions.

The molecular formula of N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is C19H16N4O2S, with a molecular weight of approximately 368.41 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various biochemical assays and in vitro studies.

Synthesis Methods

The synthesis of N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves a multi-step process that combines modern synthetic techniques and classical organic chemistry principles. One common approach involves the reaction of 5-amino-N-(2-chloroethyl)-1,3-benzothiadiazole-7-carboxamide with 2-chloro-N-(phenylethyl)-5-pyrimidineamine in the presence of a suitable base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic substitution and amide coupling steps to yield the desired product.

Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes for this compound. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing the formation of by-products. Additionally, the use of catalytic systems such as palladium-based catalysts has enabled more efficient coupling reactions under milder conditions.

Biological Activities

N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential biological activities. One of the most notable properties is its antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that this compound can effectively inhibit the growth of human breast cancer cells (MCF-7), prostate cancer cells (PC-3), and colon cancer cells (HCT116). The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

Beyond its anticancer properties, N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has also shown promise as an antiviral agent. Research has indicated that it can inhibit the replication of several RNA viruses, including influenza A virus and Zika virus. The antiviral activity is attributed to its ability to interfere with viral RNA synthesis and protein processing.

Clinical Applications and Future Directions

The potential clinical applications of N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide are currently being explored through preclinical studies and early-stage clinical trials. Initial results from these trials have been promising, with the compound demonstrating good safety profiles and pharmacokinetic properties in animal models.

In addition to its therapeutic potential, this compound is also being investigated for its use as a research tool in drug discovery and development. Its unique structural features make it an attractive scaffold for the design and synthesis of novel compounds with enhanced biological activities.

Conclusion

N-[2-(2-Phenylpyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034343-70-7) represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical use. As advancements in synthetic methods and biological assays continue to evolve, this compound is poised to play a significant role in future drug development efforts.

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